6-Deoxy-6-fluoro-D-glucose
Overview
Description
6-Deoxy-6-fluoro-D-glucose, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₁FO₅ and its molecular weight is 182.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbohydrate Synthesis : Barford et al. (1971) discussed the improved synthesis of 6-deoxy-6-fluoro-D-glucose and its derivatives, providing a new route for synthesizing fluorinated carbohydrates (Barford et al., 1971).
Medical Imaging and Tumor Analysis : Kubota et al. (1992) found that fluorine-18-fluorodeoxyglucose accumulates significantly in macrophages and granulation tissues of tumors, indicating high metabolic activity in viable tumor cells (Kubota et al., 1992). Muzic et al. (2011) demonstrated that [(18)F]6FDG remains unchanged post-injection, making it a promising PET glucose transport tracer without phosphorylation and subsequent metabolism effects (Muzic et al., 2011).
Molecular Structure Analysis : Hoffmann and Rychlewski (2001) studied the effects of substituting a hydroxyl group with a fluorine atom in D-glucose, noting changes in intramolecular hydrogen bonds and the shape and electrostatic potential of the molecule (Hoffmann & Rychlewski, 2001).
Glucose Metabolism : Neal et al. (2005) suggested that [18F]6FDG could serve as a more representative in vivo glucose transport tracer than 2FDG, particularly in PET imaging (Neal et al., 2005).
Drug Efficacy Studies : Minn et al. (1991) reported that cytostatic drugs cause cell death by reducing ATP content and FDG uptake, making these measurements useful for studying drug effects in vitro (Minn et al., 1991).
Neuroscience Research : Fowler and Ido (2002) discussed the use of 18FDG in measuring brain glucose metabolism, aiding in human neuroscience and drug research (Fowler & Ido, 2002).
Molecular Imaging Techniques : Rivlin et al. (2013) demonstrated the use of 2-DG/FDG CEST MRI in detecting tumors and metastases, offering a noninvasive method without radio-labeled isotopes (Rivlin et al., 2013).
Plant Biology : Fatangare et al. (2015) explored FDG metabolism in Arabidopsis thaliana, highlighting differences from animal cell metabolism and suggesting further investigation for plant imaging applications (Fatangare et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 6-Deoxy-6-fluoro-D-glucose are the GLUT1 and GLUT4 glucose transporters . These transporters are responsible for the uptake of glucose into cells, which is a crucial step in cellular metabolism .
Mode of Action
This compound is a glucose analog that is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate . Unlike glucose, this compound cannot be further metabolized due to the absence of a hydroxyl group at the 6th position .
Biochemical Pathways
The uptake of this compound by cells affects the glycolysis pathway . In normal glycolysis, glucose is transported into the cell, phosphorylated by hexokinase, and then further metabolized. The phosphorylated this compound cannot be further metabolized, which disrupts the glycolysis pathway .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of glucose . After intravenous administration, it is rapidly distributed to all organs of the body . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration . The compound is excreted via the kidneys .
Result of Action
The uptake of this compound by cells and its subsequent phosphorylation prevents the glucose from being released, thereby disrupting the normal metabolic processes of the cell . This can lead to a reduction in the energy production of the cell .
Action Environment
The action of this compound can be influenced by environmental factors such as extracellular glucose and fructose levels . For example, its uptake by cells is independent of extracellular glucose levels but dependent on the extracellular concentration of fructose . Furthermore, the compound is actively transported by both the kidney and intestine, suggesting that its action can be influenced by the physiological state of these organs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Deoxy-6-fluoro-D-glucose competes with glucose for transport in yeast and is actively transported by the intestine . It is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Once inside the cell, it cannot be phosphorylated due to the absence of the hydroxyl group at the 6th position .
Cellular Effects
The uptake of this compound by cells is responsive to insulin stimulation . In 3T3-L1 adipocytes, insulin stimulated the uptake of this compound 1.6-fold . It has also been shown to have an inhibitory effect on the rate of fermentation in yeast .
Molecular Mechanism
This compound is transported into cells but is not metabolized further due to the lack of a hydroxyl group at the 6th position . This makes it a useful tracer for studying glucose transport as it remains unchanged within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the uptake of this compound by tissues reaches a constant level over time, suggesting that it is distributed in body water . This characteristic makes it a valuable tool for noninvasive imaging of glucose transport in vivo .
Dosage Effects in Animal Models
In animal models, the uptake of this compound has been shown to be sensitive to insulin stimulation
Metabolic Pathways
This compound is involved in the glucose transport process. It is taken up by cells via the GLUT1 and GLUT4 glucose transporters . Unlike glucose, it is not further metabolized due to the absence of a hydroxyl group at the 6th position .
Transport and Distribution
This compound is actively transported by both the kidney and intestine . Once inside the cell, it is distributed in body water .
Properties
IUPAC Name |
(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUMOHGAWHPEA-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4536-08-7 | |
Record name | 6-Deoxy-6-fluoro-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Deoxy-6-fluoro-D-glucose interact with its target and what are the downstream effects?
A: this compound (6DFG) primarily targets glucose metabolism pathways. Similar to 2-deoxy-D-glucose (2DG), 6DFG inhibits glucose metabolism in yeast, likely by competing for the same catalytic site. [] This suggests that 6DFG might interfere with enzymes involved in glucose utilization, such as hexokinase. [, ] Further research is needed to fully elucidate its precise mechanism of action and downstream effects in different biological systems.
Q2: Can you provide the structural characterization of 6DFG, including its molecular formula, weight, and spectroscopic data?
A: 6DFG has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol. [] Detailed 1H and 19F NMR spectroscopic data, including chemical shifts and coupling constants, have been extensively studied and provide valuable insights into its conformational properties in various solvents. [, , ]
Q3: What is known about the stability and formulation of 6DFG?
A: While specific information on 6DFG formulation strategies is limited in the provided research, its synthesis involves protecting groups like tosyl and mesyl, indicating potential strategies for stability enhancement. [] Further research is necessary to explore formulation approaches that improve its stability, solubility, and bioavailability for various applications.
Q4: Has 6DFG been used in PET imaging studies?
A: While [18F]6DFG has been proposed as a potential PET radioligand for assessing glucose transport in vivo, [] research primarily focuses on [18F]-2-fluoro-2-deoxy-D-glucose ([18F]FDG) for this purpose. [, ] The metabolism of [18F]FDG is more complex than initially thought, involving additional metabolic compartments beyond phosphorylation. []
Q5: What are the conformational properties of 6DFG in solution?
A: Extensive NMR studies have revealed that the conformation of 6DFG in solution is influenced by the rotation around the C5-C6 bond. [, ] The rotamer with fluorine (F) antiperiplanar to H-5 is most favored, while the rotamer with F antiperiplanar to the ring oxygen is disfavored. [] This conformational preference is consistent across different solvents, including methanol, acetone, DMSO, and water. []
Q6: Is there any information on the environmental impact and degradation of 6DFG?
A6: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 6DFG. Investigating these aspects is crucial to ensuring its responsible use and mitigating potential negative impacts on the environment.
Q7: Are there any known alternatives or substitutes for 6DFG in research?
A: While 6DFG has specific applications in studying glucose metabolism, researchers often utilize 2-deoxy-D-glucose (2DG) as a more readily available alternative. [] Comparing their performance, cost, and overall impact can guide researchers in selecting the most suitable compound for their specific experimental needs.
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